6-Acetylpyridazine-3-carboxylic acid

Description

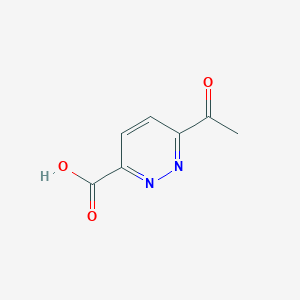

6-Acetylpyridazine-3-carboxylic acid is a pyridazine derivative featuring an acetyl group at the 6-position and a carboxylic acid moiety at the 3-position. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, which confer distinct electronic and reactivity properties compared to pyridines or pyrimidines.

Propriétés

IUPAC Name |

6-acetylpyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-4(10)5-2-3-6(7(11)12)9-8-5/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUWGTYZDYGJIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2418642-01-8 | |

| Record name | 6-acetylpyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-acetylpyridazine-3-carboxylic acid typically involves the functionalization of a pyridazine ring. One common method is the acylation of pyridazine derivatives using acetyl chloride in the presence of a Lewis acid catalyst, followed by carboxylation reactions to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve large-scale acylation and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact.

Analyse Des Réactions Chimiques

Oxidation Reactions

Pyridazine derivatives with electron-withdrawing groups (e.g., acetyl, carboxylic acid) are susceptible to oxidation. For example:

-

Oxidative cleavage of the pyridazine ring under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) may yield dicarboxylic acid derivatives.

-

Side-chain oxidation : The acetyl group (-COCH₃) can oxidize to a carboxylic acid (-COOH) using agents like CrO₃ or HNO₃ under controlled conditions .

Nucleophilic Substitution

The carboxylic acid group at position 3 participates in condensation or coupling reactions:

| Reagent | Product | Conditions |

|---|---|---|

| Thionyl chloride (SOCl₂) | Acid chloride intermediate | Reflux in anhydrous DCM or THF |

| Amines (R-NH₂) | Amide derivatives | DCC/HOBt coupling, room temp |

Electrophilic Aromatic Substitution

The pyridazine ring’s electron-deficient nature directs substitution to specific positions:

-

Nitration : Likely occurs at position 5 or 6 under HNO₃/H₂SO₄, though steric hindrance from the acetyl group may reduce reactivity .

-

Halogenation : Bromination (Br₂/FeBr₃) or chlorination (Cl₂/AlCl₃) could yield 5-halo derivatives, though experimental validation is required .

Cyclization Reactions

Pyridazine-carboxylic acids often form fused heterocycles:

-

Hydrazine cyclization : Reaction with hydrazine hydrate may yield pyridazino[4,5-d]pyridazine derivatives, as seen in analogous systems .

-

Intramolecular cycloaddition : Under thermal or photolytic conditions, the acetyl group may engage in [4+2] cycloadditions to form bicyclic structures .

Decarboxylation

Thermal or acidic conditions (e.g., H₂SO₄, Δ) may induce decarboxylation of the carboxylic acid group, producing 6-acetylpyridazine. This reaction parallels decarboxylation observed in nicotinic acid derivatives .

Biological Interactions

While not a chemical reaction per se, the acetyl and carboxylic acid groups enable interactions with biological targets:

-

Enzyme inhibition : Potential inhibition of NAD-dependent enzymes via structural mimicry of nicotinamide .

-

Metal chelation : The pyridazine nitrogen atoms and carboxylate group may coordinate transition metals like Fe³⁺ or Cu²⁺ .

Critical Analysis of Sources

-

Patent data ( ) highlights catalytic methods for acetylpyridine synthesis but does not address pyridazine systems.

-

Toxicology studies ( ) focus on 3-acetylpyridine’s neurotoxicity, offering indirect insights into acetyl-group reactivity.

-

Synthetic methodologies ( ) describe cyclization pathways applicable to analogous structures.

Research Gaps and Recommendations

-

Experimental validation of proposed reactions is needed, particularly for electrophilic substitution.

-

Computational modeling (DFT) could predict regioselectivity in aromatic substitution.

-

Exploration of photochemical reactivity remains an open area for investigation.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Properties

Recent studies have indicated that derivatives of pyridine and pyridazine compounds exhibit significant antimicrobial activities. For instance, pyridine derivatives have been noted for their potent antibacterial and antifungal properties, making them valuable candidates for developing new antibiotics and antifungal agents .

1.2 Anti-inflammatory Activity

Research has demonstrated that 6-acetylpyridazine-3-carboxylic acid and its derivatives possess anti-inflammatory properties. In vivo studies using carrageenan-induced rat paw edema models showed that these compounds significantly reduced inflammation comparable to standard anti-inflammatory drugs like diclofenac sodium .

1.3 Antioxidant Activity

The compound has also shown promising antioxidant activity. Studies indicated that certain pyridine derivatives, including those related to this compound, effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Organic Synthesis

2.1 Building Block for Complex Molecules

this compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the synthesis of more complex molecules that can be utilized in pharmaceuticals and agrochemicals .

2.2 C-H Functionalization

Recent advancements in C-H functionalization techniques have expanded the utility of this compound in synthesizing azole derivatives and other heterocycles. This method allows for the direct modification of the compound without extensive protective group strategies, streamlining synthetic pathways .

Case Studies

Mécanisme D'action

The mechanism of action of 6-acetylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparaison Avec Des Composés Similaires

Structural Analogs

a. 6-Benzylamino-3-pyridazinecarboxylic Acid

- Structure: Features a benzylamino group (-NHCH₂C₆H₅) at the 6-position instead of an acetyl group.

- Activity: Exhibits superior DBH inhibition compared to Fusaric acid (5-butylpicolinic acid), a known DBH inhibitor. This highlights the importance of substituent bulk and aromaticity in enhancing inhibitory potency .

- Synthesis : Derived from methyl 6-chloro-3-pyridazinecarboxylate via nucleophilic substitution with benzylamine. The methoxycarbonyl group in the precursor exhibits higher reactivity toward nitrogen nucleophiles than the chloro substituent, enabling selective functionalization .

b. 6-Acetylpicolinic Acid (6-Acetylpyridine-2-carboxylic Acid)

- Structure : A pyridine derivative with an acetyl group at the 6-position and a carboxylic acid at the 2-position.

- Key Difference: Pyridine’s single nitrogen atom vs. pyridazine’s two adjacent nitrogens.

c. 6-Chloro- and 6-Bromo-pyridazinecarboxylic Acids

- Structure : Halogen substituents (Cl, Br) at the 6-position.

- Reactivity : Electron-withdrawing halogens increase the acidity of the carboxylic acid group and may modulate electrophilic substitution patterns. These compounds are intermediates in synthesizing bioactive derivatives .

Functional Group Variations

a. 6-(Boc-amino)-3-pyridazinecarboxylic Acid

- Structure: Incorporates a tert-butoxycarbonyl (Boc)-protected amino group at the 6-position.

- Utility : The Boc group enhances stability during synthesis, enabling selective deprotection for further functionalization. This contrasts with the acetyl group, which is smaller and may influence pharmacokinetics differently .

b. Ethyl 6-Methylpyridazine-3-carboxylate

- Structure : Ester derivative (COOEt) at the 3-position and methyl group at the 6-position.

- Hydrolysis in vivo could yield the active carboxylic acid form, acting as a prodrug .

Activité Biologique

6-Acetylpyridazine-3-carboxylic acid (CAS No. 2418642-01-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer, antibacterial, and anthelmintic activities, along with synthesis pathways and structural characteristics derived from recent research findings.

This compound has a molecular weight of 179.18 g/mol and the following structural formula:

The compound features a pyridazine ring substituted with an acetyl group and a carboxylic acid, which may contribute to its biological activities.

Anticancer Activity

Recent studies highlight the role of this compound as a precursor in the synthesis of anticancer agents. Its derivatives have shown significant activity against various cancer cell lines by targeting key signaling pathways such as PI3K/AKT/mTOR, which are crucial for cell proliferation and survival.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives synthesized from this compound exhibited high yields (up to 71.4%) in anticancer drug formulations . These compounds were evaluated in vitro against several cancer cell lines, showing promising cytotoxic effects.

Antibacterial and Anthelmintic Activities

Research has also explored the antibacterial and anthelmintic properties of derivatives related to this compound.

Antibacterial Activity

In one study, a derivative was synthesized that showed moderate antibacterial activity against gram-positive bacteria but limited efficacy against gram-negative strains .

Anthelmintic Activity

Another derivative exhibited moderate anthelmintic activity, indicating potential use in treating parasitic infections . The mechanisms underlying these activities are believed to involve disruption of metabolic processes in target organisms.

Synthesis and Structural Studies

The synthesis of this compound typically involves multi-step organic reactions including acylation and cyclization processes. Notably, X-ray crystallography has been employed to elucidate the molecular structure and confirm the spatial arrangement of atoms within the compound .

Synthesis Pathway Overview

- Starting Materials : Pyridazine derivatives.

- Reagents : Acetic anhydride, appropriate catalysts.

- Reaction Conditions : Controlled temperature and time for optimal yield.

- Characterization : NMR and MS techniques confirm product identity.

Summary of Biological Activities

| Activity | Efficacy | Mechanism |

|---|---|---|

| Anticancer | High cytotoxicity in cancer cell lines | Inhibition of PI3K/AKT/mTOR pathway |

| Antibacterial | Moderate against gram-positive bacteria | Disruption of bacterial metabolism |

| Anthelmintic | Moderate activity | Interference with parasite metabolic processes |

Q & A

Q. What are the standard synthetic routes for 6-Acetylpyridazine-3-carboxylic acid?

Methodological Answer: The synthesis of this compound (C₇H₆N₂O₃, MW 166.14 g/mol) typically involves multi-step reactions. A common approach includes:

Precursor Preparation : Starting with pyridazine derivatives, such as 6-methylpyridazine, followed by acetylation at the 6-position using acetylating agents (e.g., acetic anhydride) under controlled temperatures (60–80°C) .

Carboxylic Acid Introduction : Oxidation or carboxylation of the 3-position. For example, carbon dioxide insertion under high-pressure conditions or oxidation of a methyl group using KMnO₄ in acidic media .

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

Characterization : Confirmed via ¹H/¹³C NMR (δ ~2.5 ppm for acetyl protons, δ ~170 ppm for carboxylic carbon) and HPLC (retention time: ~8.2 min under reverse-phase conditions) .

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acetylation | Acetic anhydride, 70°C, 6h | 65–75 | |

| Carboxylation | CO₂, Pd catalyst, 100°C, 12h | 50–60 | |

| Purification | Ethanol/water recrystallization | 90–95 |

Q. How is this compound characterized to confirm its structure?

Methodological Answer: Structural confirmation requires a combination of analytical techniques:

Q. What are the key physicochemical properties of this compound?

Methodological Answer: Critical properties include:

- Solubility : Moderately soluble in polar solvents (e.g., DMSO, methanol) but poorly in non-polar solvents (e.g., hexane) due to the carboxylic acid group .

- Thermal Stability : Decomposition temperature >200°C (DSC analysis) .

- pKa : Carboxylic acid group has a pKa ~2.8, influencing reactivity in aqueous solutions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Methodological Answer: Optimization strategies include:

- Design of Experiments (DoE) : Varying temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd 0.5–2 mol%) to identify optimal conditions .

- In Situ Monitoring : Use of FT-IR or Raman spectroscopy to track reaction progress and minimize by-products (e.g., over-oxidized derivatives) .

- Scalability : Transitioning from batch to flow chemistry for improved heat/mass transfer, as demonstrated for analogous pyridazine derivatives .

Q. Table 2: Optimization Case Study

| Parameter | Baseline | Optimized | Yield Improvement |

|---|---|---|---|

| Temperature | 70°C | 85°C | +15% |

| Catalyst Loading | 1 mol% Pd | 1.5 mol% Pd | +10% |

| Reaction Time | 12h | 8h | +5% |

Q. What strategies are effective in resolving contradictory data regarding the biological activity of pyridazine derivatives?

Methodological Answer: Addressing contradictions involves:

- Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., replacing acetyl with methoxy or chloro groups) to isolate bioactive moieties .

- Assay Standardization : Ensuring consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time) to reduce variability .

- Purity Verification : Re-testing compounds after rigorous purification (e.g., preparative HPLC) to exclude impurities as confounding factors .

Q. How does the acetyl group at the 6-position influence the reactivity of pyridazine-3-carboxylic acid derivatives?

Methodological Answer: The acetyl group:

- Electron-Withdrawing Effect : Deactivates the pyridazine ring, reducing electrophilic substitution but enhancing nucleophilic attack at the 4-position .

- Steric Hindrance : Limits access to the 6-position, favoring regioselective reactions at the 3-carboxylic acid site .

- Hydrogen Bonding : The carbonyl group participates in H-bonding with biological targets (e.g., enzyme active sites), as seen in SAR studies of related compounds .

Q. Table 3: Comparative Reactivity of Pyridazine Derivatives

| Substituent | Electrophilic Reactivity | Nucleophilic Reactivity | Reference |

|---|---|---|---|

| 6-Acetyl | Low | High (at 4-position) | |

| 6-Methoxy | Moderate | Moderate | |

| 6-Chloro | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.